molecular formula C18H22N2O4S B12168637 7,8-dimethoxy-3-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-1,3-dihydro-2H-3-benzazepin-2-one

7,8-dimethoxy-3-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-1,3-dihydro-2H-3-benzazepin-2-one

Cat. No.: B12168637
M. Wt: 362.4 g/mol
InChI Key: WLSGHNWFRIMHGI-UHFFFAOYSA-N
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Description

7,8-dimethoxy-3-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-1,3-dihydro-2H-3-benzazepin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a benzazepinone core structure, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethoxy-3-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-1,3-dihydro-2H-3-benzazepin-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzazepinone Core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Thiomorpholine Group: This step involves the reaction of the benzazepinone intermediate with thiomorpholine derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

7,8-dimethoxy-3-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-1,3-dihydro-2H-3-benzazepin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to modify the carbonyl group.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe to study enzyme interactions or cellular pathways.

    Medicine: The benzazepinone core structure is known for its therapeutic potential, and this compound could be investigated for its pharmacological properties.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7,8-dimethoxy-3-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-1,3-dihydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific context of its use, such as its role in inhibiting or activating certain cellular processes.

Comparison with Similar Compounds

Similar Compounds

    7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl: This compound shares the methoxy and carbonyl functionalities but differs in its core structure.

    2-hydroxy-3-(5-hydroxy-7,8-dimethoxy-4-oxo-4H-chromen-2-yl)phenyl β-D-glucopyranoside: Another compound with methoxy groups and a chromenone core.

Uniqueness

7,8-dimethoxy-3-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-1,3-dihydro-2H-3-benzazepin-2-one is unique due to its combination of a benzazepinone core with a thiomorpholine group. This structural feature may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C18H22N2O4S

Molecular Weight

362.4 g/mol

IUPAC Name

7,8-dimethoxy-3-(2-oxo-2-thiomorpholin-4-ylethyl)-1H-3-benzazepin-2-one

InChI

InChI=1S/C18H22N2O4S/c1-23-15-9-13-3-4-20(12-18(22)19-5-7-25-8-6-19)17(21)11-14(13)10-16(15)24-2/h3-4,9-10H,5-8,11-12H2,1-2H3

InChI Key

WLSGHNWFRIMHGI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)N3CCSCC3)OC

Origin of Product

United States

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